2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
Overview
Description
The compound “2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid” is a chemical compound with a molecular weight of 365.14 . It is also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 . This code can be used to generate a 3D model of the molecule for further analysis .Physical and Chemical Properties Analysis
This compound is a white to very pale yellow crystal or powder . The compound’s CAS Number is 125700-73-4 .Scientific Research Applications
Crystallography and Molecular Structure
- The compound, under the name N‐Phthaloyl‐dl‐alanine, has been studied for its crystal structure. It forms centrosymmetric dimers linked by carboxyl O—H⋯O hydrogen bonds, showcasing a staggered conformation between propanoic acid and phthaloyl moieties (Wheeler, Gordineer, & Deschamps, 2004).
Photoremovable Protecting Groups
- 1,3-dioxoindan-2-yl carboxylic acid esters, closely related to the compound, are used as photoremovable protecting groups, releasing corresponding acids and by-products like indan-1-one and indan-1,3-dione upon reaction with hydrogen atom or electron donors (Literák, Hroudná, & Klán, 2008).
Polymer Chemistry
- Derivatives of the compound have been synthesized for use in thiol-Michael coupling and ring-opening metathesis polymerization, demonstrating their potential in creating functional dendronized polymers (Liu, Burford, & Lowe, 2014).
Anticancer and Antimicrobial Activities
- Novel derivatives containing methanoisoindole units have shown significant anticancer activity against C6 gliocarcinoma cells in rats, along with antimicrobial activity against human pathogens. These derivatives also exhibited inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).
Other Applications
- Its derivatives are also explored in diverse fields like NMR spectral assignments, synthetic methods for related compounds, and studies on their interaction with other molecules, as seen in various studies spanning over decades (Shiotani et al., 1988), (Orlinskii, 1996), (Pfoertner, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid” are currently unknown. The compound is a specialty product for proteomics research
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well-documented in the available literature
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVLLMAEAFDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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